molecular formula C13H26N2O B8110564 2-Isopropyl-3-(methoxymethyl)-2,8-diazaspiro[4.5]decane

2-Isopropyl-3-(methoxymethyl)-2,8-diazaspiro[4.5]decane

Cat. No.: B8110564
M. Wt: 226.36 g/mol
InChI Key: FMBKLPISGLWYSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Isopropyl-3-(methoxymethyl)-2,8-diazaspiro[45]decane is a spirocyclic compound characterized by a unique structure that includes a spiro junction connecting two rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropyl-3-(methoxymethyl)-2,8-diazaspiro[4.5]decane can be achieved through several synthetic routes. One common method involves the reaction of unactivated yne-en-ynes with substituted aryl halides in the presence of palladium acetate (Pd(OAc)2) and triphenylphosphine (PPh3). This reaction forms three carbon-carbon bonds in a domino reaction, resulting in the formation of the diazaspiro scaffold .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. The use of catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction with appropriate starting materials can lead to efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-3-(methoxymethyl)-2,8-diazaspiro[4.5]decane undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific functional groups involved.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or alcohols, while reduction reactions may yield alkanes or alkenes.

Scientific Research Applications

2-Isopropyl-3-(methoxymethyl)-2,8-diazaspiro[4.5]decane has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Isopropyl-3-(methoxymethyl)-2,8-diazaspiro[4.5]decane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Isopropyl-3-(methoxymethyl)-2,8-diazaspiro[4.5]decane include other diazaspiro compounds, such as:

  • 1,3,8-Triazaspiro[4.5]decane
  • 6,10-Dioxaspiro[4.5]decane-7,9-dione
  • Spirotetramat

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern and the presence of the isopropyl and methoxymethyl groups.

Properties

IUPAC Name

3-(methoxymethyl)-2-propan-2-yl-2,8-diazaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O/c1-11(2)15-10-13(4-6-14-7-5-13)8-12(15)9-16-3/h11-12,14H,4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMBKLPISGLWYSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CC2(CCNCC2)CC1COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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